Ethyl methyl ethylphosphonate
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Overview
Description
Ethyl methyl ethylphosphonate: is an organophosphorus compound with the molecular formula C5H13O3P It is a derivative of phosphonic acid, where one of the hydrogen atoms is replaced by an ethyl group and another by a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl methyl ethylphosphonate can be synthesized through several methods. One common approach involves the Arbuzov reaction , where a trialkyl phosphite reacts with an alkyl halide. For instance, the reaction of triethyl phosphite with methyl iodide under controlled conditions can yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of microwave-assisted synthesis . This method accelerates the reaction process and improves yield. The reaction typically occurs in the presence of a catalyst, such as palladium or copper , and under specific temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: Ethyl methyl ethylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into different phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl or methyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates.
Scientific Research Applications
Ethyl methyl ethylphosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential as a in various biochemical assays.
Medicine: Research is ongoing to explore its potential as an and agent.
Industry: It is used in the production of flame retardants and plasticizers .
Mechanism of Action
The mechanism of action of ethyl methyl ethylphosphonate involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways, leading to various biological effects. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action .
Comparison with Similar Compounds
- Dimethyl methylphosphonate
- Diethyl methylphosphonate
- Methylphosphonic acid
Comparison: Ethyl methyl ethylphosphonate is unique due to its specific substitution pattern, which imparts distinct chemical and physical propertiesMethylphosphonic acid, on the other hand, lacks the ethyl and methyl groups, making it less versatile in certain chemical reactions .
Properties
CAS No. |
5301-65-5 |
---|---|
Molecular Formula |
C5H13O3P |
Molecular Weight |
152.13 g/mol |
IUPAC Name |
1-[ethyl(methoxy)phosphoryl]oxyethane |
InChI |
InChI=1S/C5H13O3P/c1-4-8-9(6,5-2)7-3/h4-5H2,1-3H3 |
InChI Key |
GYWPLJQMSDXQDK-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC)OC |
Origin of Product |
United States |
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